1-Bromo-4-fluoro-2,3-dimethylbenzene
Overview
Description
1-Bromo-4-fluoro-2,3-dimethylbenzene is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and two methyl groups. This compound is used in various chemical synthesis processes and serves as an intermediate in the production of more complex molecules .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-fluoro-2,3-dimethylbenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of benzene derivatives . It participates in the electrophilic substitution reactions of benzene, a two-step mechanism that leads to the formation of substituted benzene rings .
Pharmacokinetics
It is known that the compound has low gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 2.48 , suggesting that it may have good membrane permeability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to form carbon-carbon bonds . This property allows it to participate in various organic reactions, leading to the synthesis of a wide range of benzene derivatives .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a sealed container in a dry, room-temperature environment to maintain its stability . Additionally, the compound’s reactivity may be affected by the presence of other substances in the reaction environment .
Preparation Methods
1-Bromo-4-fluoro-2,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and fluorination of a dimethylbenzene precursor. One common method includes the following steps:
Bromination: The dimethylbenzene is treated with bromine in the presence of a catalyst such as iron bromide to introduce the bromine atom.
Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas mixture
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-4-fluoro-2,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Scientific Research Applications
1-Bromo-4-fluoro-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly in the field of oncology and neurology.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials
Comparison with Similar Compounds
1-Bromo-4-fluoro-2,3-dimethylbenzene can be compared with other similar compounds, such as:
1-Bromo-4-fluorobenzene: This compound lacks the two methyl groups present in this compound, making it less sterically hindered and potentially more reactive in certain reactions.
1-Bromo-2,5-dimethyl-4-fluorobenzene: This compound has a different substitution pattern, which can lead to variations in reactivity and selectivity in chemical reactions.
1-Bromo-4-fluoro-2-methylbenzene: This compound has only one methyl group, which affects its physical and chemical properties compared to this compound.
The unique combination of bromine, fluorine, and two methyl groups in this compound makes it a valuable intermediate in organic synthesis, offering distinct reactivity and selectivity compared to its analogs.
Properties
IUPAC Name |
1-bromo-4-fluoro-2,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWLDZXWISLBMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373690 | |
Record name | 3-Bromo-6-fluoro-o-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52548-00-2 | |
Record name | 3-Bromo-6-fluoro-o-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52548-00-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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